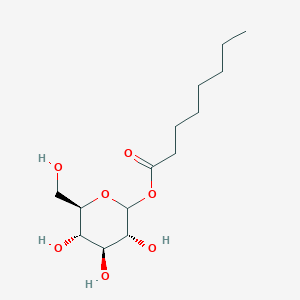

Octanoyl-D-glucopyranoside

Description

Significance of Octanoyl-D-glucopyranoside in Biochemical and Chemical Sciences

The primary significance of n-Octyl-β-D-glucopyranoside in the biochemical sciences lies in its utility as a mild, non-denaturing detergent for the solubilization, purification, and reconstitution of membrane-bound proteins. scbt.com Many crucial cellular functions are carried out by proteins embedded within cellular membranes, such as receptors, transporters, and enzymes. serva.de Studying these proteins requires their extraction from the native membrane environment without compromising their structure and function. n-Octyl-β-D-glucopyranoside is particularly effective in this regard due to its ability to form small, uniform micelles that can encapsulate membrane proteins, mimicking their native lipid environment. chemicalbook.comsigmaaldrich.com

Its gentle solubilizing properties have been instrumental in the successful crystallization of numerous membrane proteins, a critical step for determining their three-dimensional structure through X-ray crystallography. serva.dempbio.com Furthermore, its high CMC allows for the controlled formation and dissociation of protein-detergent and lipid-detergent micelles, which is essential for the reconstitution of membrane proteins into artificial lipid vesicles or liposomes for functional assays. serva.dechemicalbook.com Research applications include the solubilization of the human red cell glucose transporter and the functional reconstitution of peptide receptors, ATPases, and ion channel complexes. serva.de It has also been used in the preparation of bacterial lipoprotein and to solubilize recombinant antigens from E. coli cells. sigmaaldrich.com

In chemical sciences, the well-defined structure of n-Octyl-β-D-glucopyranoside makes it a model surfactant for studying micellization behavior and the physical chemistry of self-assembling systems. Its derivatives are also being explored for various applications. For instance, the regioselective acylation of n-Octyl-β-D-glucopyranoside to produce novel glucoside esters is a subject of synthetic chemistry research. growingscience.comresearchgate.net

Overview of Glucopyranoside-Based Compounds in Scientific Investigations

Glucopyranoside-based compounds, a class of glycosides, are of significant interest in a wide range of scientific investigations due to their structural diversity and biological relevance. researchgate.net These compounds consist of a glucose moiety linked to another chemical entity via a glycosidic bond. This linkage can be with another sugar (forming an oligosaccharide), a lipid (forming a glycolipid), or an aglycone of various chemical natures. researchgate.net

In the realm of biochemistry and biotechnology, alkyl glucosides, such as n-Decyl-β-D-maltoside (DM) and n-Dodecyl-β-D-maltoside (DDM), are widely used as non-ionic detergents alongside n-Octyl-β-D-glucopyranoside for membrane protein research. glycodepot.com The choice of detergent often depends on the specific properties of the target protein and the intended downstream application.

Beyond their role as detergents, glucopyranoside derivatives are investigated for their potential as therapeutic agents. For example, some derivatives of methyl α-D-glucopyranoside have been studied for their antibacterial and antifungal activities. banglajol.infoajchem-a.com The synthesis of sugar esters, such as those derived from glucopyranose, is another active area of research, with potential applications as biodegradable surfactants and emulsifiers in the food, cosmetic, and pharmaceutical industries. google.comtandfonline.com The enzymatic synthesis of these esters using lipases is often explored as a more regioselective and environmentally friendly alternative to chemical synthesis. google.com Furthermore, the unique structures of glucopyranosylamine derivatives are being explored for applications in drug delivery and molecular sensing. researchgate.net

Physicochemical Properties of n-Octyl-β-D-glucopyranoside

| Property | Value | References |

| Molecular Formula | C₁₄H₂₈O₆ | serva.desigmaaldrich.com |

| Molecular Weight | 292.37 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline powder | chemicalbook.com |

| Critical Micellar Concentration (CMC) | 20-25 mM in water | chemicalbook.comsigmaaldrich.com |

| Aggregation Number | ~27-100 | moleculardimensions.comanatrace.com |

| Solubility in Water | ≥ 20% at 20°C | moleculardimensions.comanatrace.com |

| Melting Point | 105 °C | carlroth.com |

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWMCFSLKPQTC-GQYPCLOQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octanoyl D Glucopyranoside and Its Derivatives

Chemical Synthesis Approaches for Octanoyl-D-glucopyranoside

The formation of the glycosidic bond between D-glucose and an octanoyl moiety can be achieved through several established chemical methods. These approaches often require the use of protecting groups to ensure the desired anomer and linkage.

Conventional Chemical Glycosidation Strategies

The Koenigs-Knorr reaction is a long-standing and widely used method for glycoside synthesis. wikipedia.org In its classic form, a glycosyl halide, such as acetobromoglucose, reacts with an alcohol in the presence of a promoter, typically a silver or mercury salt. wikipedia.orgslideshare.net The reaction proceeds through a substitution mechanism at the anomeric carbon. wikipedia.org The presence of a participating group, like an acetyl group at the C-2 position, provides anchimeric assistance, leading to the formation of a 1,2-trans-glycoside. wikipedia.orglibretexts.org

The mechanism involves the initial reaction of the glycosyl bromide with the silver carbonate promoter, leading to the elimination of silver bromide and the formation of an oxocarbenium ion. This is followed by the formation of a dioxolanium ring, which is then attacked by the alcohol in an SN2 fashion, resulting in an inversion of configuration at the anomeric center and formation of the β-glycoside. wikipedia.orglibretexts.org

Several modifications to the original Koenigs-Knorr protocol have been developed to improve yields and stereoselectivity. These include the use of different heavy metal salts like mercuric bromide/mercuric oxide, mercuric cyanide, and silver triflate as promoters. wikipedia.org Cadmium carbonate has also been shown to be an effective promoter for the synthesis of cycloalkyl β-D-glycopyranosides. researchgate.net

Table 1: Promoters Used in Koenigs-Knorr Type Reactions

| Promoter | Reference(s) |

| Silver Carbonate | wikipedia.org |

| Silver Oxide | libretexts.org |

| Mercuric Bromide/Mercuric Oxide | wikipedia.org |

| Mercuric Cyanide | wikipedia.org |

| Silver Triflate | wikipedia.org |

| Cadmium Carbonate | researchgate.net |

Transition metal catalysis has emerged as a powerful tool in modern organic synthesis, including the formation of glycosidic bonds. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the synthesis of C-glycosides. rsc.org These methods often involve the reaction of a glycosyl donor with a suitable coupling partner under mild conditions, offering high regio- and stereoselectivity. rsc.org

While direct transition metal-catalyzed synthesis of O-octanoyl-D-glucopyranoside is less commonly detailed in the provided context, the principles of transition metal-catalyzed C-glycosylation can be adapted. For example, palladium and copper(I)-catalyzed cross-coupling reactions have been used to construct aryl and alkynyl glycosides. These reactions typically involve a peracetylated glycosyl donor and a suitable coupling partner. Ruthenium-based catalysts, such as Grubbs' catalyst, have also been employed in olefin metathesis reactions to form C-linked pseudodisaccharides.

It is important to note that monosaccharide autoxidation is a process catalyzed by transition metals that can lead to protein modification. nih.gov

Koenigs-Knoor Reaction and Derivatives

Regioselective Acylation Techniques for Octanoyl-D-glucopyranoside Derivatives

The synthesis of specific octanoyl-D-glucopyranoside derivatives often requires the selective acylation of one or more hydroxyl groups on the glucose ring. The differential reactivity of the primary hydroxyl group at C-6 versus the secondary hydroxyl groups at C-2, C-3, and C-4 allows for regioselective modifications under controlled conditions.

Selective Esterification at Primary Hydroxyl Positions (e.g., C-6)

The primary hydroxyl group at the C-6 position of glucose is generally more reactive than the secondary hydroxyls due to less steric hindrance. researchgate.net This inherent reactivity difference can be exploited for selective acylation.

Direct acylation of a glucopyranoside with an acylating agent like octanoyl chloride can lead to preferential esterification at the C-6 position. For example, direct unimolar stearoylation of methyl α-D-glucopyranoside at room temperature resulted in the 6-O-stearoyl derivative in a 46% yield. ekb.eg Similarly, regioselective octanoylation of methyl α-D-glucopyranoside has been achieved, yielding the 6-O-octanoyl derivative. researchgate.net An efficient method for the site-selective 6-O-hexanoylation of octyl β-D-glucopyranoside at low temperatures has also been described. growingscience.com

Enzymatic methods also offer high regioselectivity for C-6 acylation. Immobilized lipases, such as those from Candida antarctica, have been used to catalyze the esterification of methyl α-D-glucopyranoside with octanoic acid, resulting in methyl 6-O-octanoyl-α-D-glucopyranoside. google.com Lipase from Thermomyces lanuginosus has shown remarkable regioselectivity for the 6-OH of glucose in various acylation reactions. csic.es

The use of protecting groups can also direct acylation to the C-6 position. For instance, after protecting other hydroxyls, the C-6 hydroxyl can be selectively acylated. tandfonline.com Another strategy involves the use of multi-anion formation with sodium hydride, followed by the addition of an acyl chloride, which has been shown to selectively produce 6-O-monotoluoyl derivatives. researchgate.net

Table 2: Methods for Selective C-6 Acylation of Glucopyranosides

| Method | Acylating Agent/Catalyst | Substrate | Product | Yield | Reference(s) |

| Direct Acylation | Stearoyl chloride | Methyl α-D-glucopyranoside | 6-O-stearoyl-α-D-glucopyranoside | 46% | ekb.eg |

| Direct Acylation | Octanoyl chloride | Methyl α-D-glucopyranoside | 6-O-octanoyl-α-D-glucopyranoside | Fair | researchgate.net |

| Direct Acylation | Hexanoyl chloride | Octyl β-D-glucopyranoside | Octyl 6-O-hexanoyl-β-D-glucopyranoside | - | growingscience.com |

| Enzymatic Acylation | Octanoic acid / Immobilized lipase | Methyl α-D-glucopyranoside | Methyl 6-O-octanoyl-α-D-glucopyranoside | - | google.com |

| Multi-anion Formation | Toluoyl chloride / Sodium hydride | Glucose derivatives | 6-O-monotoluoyl derivatives | 57-81% | researchgate.net |

Selective Acylation at Secondary Hydroxyl Positions (e.g., C-2, C-3, C-4)

Selective acylation of the secondary hydroxyl groups of glucopyranosides is more challenging due to their similar reactivity. However, various methods have been developed to achieve this.

The dibutyltin (B87310) oxide method has been successfully employed for the regioselective acylation of secondary hydroxyls. For example, regioselective hexanoylation and octanoylation of methyl 6-O-trityl-α-D-glucopyranoside using this method furnished the corresponding 2-O-acyl derivatives. researchgate.net The use of a trityl protecting group at the C-6 position is a common strategy to direct acylation to the secondary hydroxyls. researchgate.net

DMAP (4-dimethylaminopyridine)-catalyzed acetylation of octyl β-D-glucopyranoside has been shown to be highly dependent on the counterion of the catalytic complex, influencing the regioselectivity towards secondary hydroxyl groups. nih.govacs.org Noncovalent interactions of the acetate (B1210297) ion with the substrate appear to direct the acetylation toward the secondary hydroxyls at positions 3 and 4. nih.govacs.org

Carbene-catalyzed site-selective acylation has also been developed as a modern approach. By using a combination of an N-heterocyclic carbene (NHC) and a boronic acid, individual hydroxyl groups within monosaccharides can be selectively targeted. nih.gov This method has been used for the 3-O/2-O selective acylation of glycosides. nih.gov

Furthermore, after selective acylation at the C-6 position, the remaining secondary hydroxyls at C-2, C-3, and C-4 can be acylated. For instance, a 6-O-hexanoylglucoside was treated with various acyl halides to obtain the corresponding O-acylglucopyranosides at the C-2, C-3, and C-4 positions in high yields. growingscience.comresearchgate.net

Table 3: Methods for Selective Acylation of Secondary Hydroxyls in Glucopyranosides

| Method | Reagents/Catalyst | Position(s) Acylated | Reference(s) |

| Dibutyltin Oxide Method | Hexanoyl/Octanoyl chloride, Dibutyltin oxide | C-2 | researchgate.net |

| DMAP-Catalyzed Acetylation | Acetylating agents, DMAP | C-3, C-4 | nih.govacs.org |

| Carbene Catalysis | N-heterocyclic carbene, Boronic acid | C-2, C-3 | nih.gov |

| Sequential Acylation | Various acyl halides | C-2, C-3, C-4 | growingscience.comresearchgate.net |

Enzymatic and Biocatalytic Synthesis Routes for Octanoyl-D-glucopyranoside

The synthesis of octanoyl-D-glucopyranoside and related alkyl glycosides through enzymatic and biocatalytic methods presents a favorable alternative to traditional chemical synthesis. Chemical routes often demand harsh conditions, including high temperatures and the use of metal or alkaline catalysts, which can lead to significant energy consumption and the formation of undesirable byproducts. acs.org In contrast, enzymatic approaches offer high regioselectivity, operate under mild reaction conditions, and often involve simpler operational procedures and product separation. mdpi.com Enzymes such as lipases and glycosyl hydrolases are the primary catalysts employed for creating these valuable non-ionic surfactants. google.comtandfonline.com

Transglucosylation Mechanisms in Octanoyl-D-glucopyranoside Formation

The enzymatic formation of the glycosidic bond in octanoyl-D-glucopyranoside is primarily achieved through the action of glycoside hydrolases (GHs), such as β-glucosidases and α-amylases. biorxiv.orgresearchgate.net These enzymes, which naturally catalyze the cleavage of glycosidic linkages, can be repurposed for synthesis through two main mechanisms: reverse hydrolysis and transglycosylation. d-nb.infonih.gov

Reverse Hydrolysis: In this approach, the enzyme catalyzes the direct condensation of a monosaccharide (e.g., D-glucose) with an alcohol (e.g., 1-octanol). d-nb.info The reaction equilibrium, which typically favors hydrolysis, is shifted towards synthesis by manipulating the reaction conditions, primarily by reducing the water activity through high substrate concentrations or the addition of co-solvents. d-nb.info

Transglycosylation: This is a kinetically controlled approach that is often more efficient than reverse hydrolysis. It involves the use of an activated glycosyl donor, such as an oligosaccharide (e.g., maltose, starch) or an aryl-glycoside. d-nb.inforesearchgate.netgoogle.com The glycoside hydrolase first catalyzes the cleavage of the glycosidic bond in the donor substrate, forming a transient enzyme-glycosyl intermediate. This intermediate is then attacked by a nucleophilic acceptor—in this case, the hydroxyl group of 1-octanol (B28484)—to form the new alkyl glucoside product. d-nb.info Subsequent enzymatic reactions can lead to disproportionation, where the enzyme catalyzes secondary transglycosylation between different alkyl glycosides, resulting in a mixture of products with varying carbohydrate chain lengths. google.com The use of glycosynthases, which are engineered glycosidases with an inactivated hydrolytic function, represents a significant advancement, as they exclusively promote glycosidic bond formation when supplied with a suitable activated glycosyl donor. d-nb.info

Studies have demonstrated the feasibility of these mechanisms. For instance, α-amylase from Thermotoga maritima has been used to catalyze the alcoholysis of starch with n-octanol to produce octyl glucoside. biorxiv.orgbiorxiv.org Similarly, β-glucosidases have been employed to condense D-glucose with fatty alcohols, including 1-octanol, to form the corresponding alkyl glucosides. researchgate.net

Optimization of Biocatalytic Conditions for Octanoyl-D-glucopyranoside Production

The efficient production of octanoyl-D-glucopyranoside via biocatalysis hinges on the careful optimization of several key reaction parameters. numberanalytics.commdpi.com These factors influence not only the reaction rate and yield but also the stability and reusability of the enzyme.

Enzyme Selection and Immobilization: The choice of enzyme is critical, with lipases, α-amylases, and β-glucosidases being common selections. biorxiv.orgresearchgate.netuni-pannon.hu Immobilization of the enzyme onto a solid support is a crucial strategy to enhance its stability, particularly in the presence of organic solvents and at elevated temperatures, and to facilitate its recovery and reuse. For example, α-amylase from Thermotoga maritima immobilized on crosslinked Sepharose showed excellent reusability, retaining over 50% of its activity after five reaction cycles. biorxiv.org Immobilization can also lead to superior transglycosidic activity compared to the free enzyme. biorxiv.orgbiorxiv.org

Solvent System: A major challenge in the synthesis is the disparate solubility of the hydrophilic glucose and the hydrophobic octanoyl donor. acs.org The solvent system must effectively solubilize both substrates while maintaining enzyme activity. nih.gov Various media have been explored, including tertiary alcohols, acetone, and more novel systems like ionic liquids (ILs) and deep eutectic solvents (DESs). mdpi.comnih.gov DESs are particularly promising as they are often biodegradable, easy to prepare, and can act as both a solvent and a substrate component. researchgate.net For instance, a DES composed of choline (B1196258) chloride and D-glucose can serve as the reaction medium and the glucose source for β-glucosidase-catalyzed synthesis of alkyl glucosides. researchgate.net

Water Activity (a_w): Water plays a dual role in enzymatic synthesis. A minimal amount of water is essential to maintain the enzyme's active conformational structure. uni-pannon.hu However, as water is a byproduct of esterification and a reactant in hydrolysis, excess water in the medium will shift the reaction equilibrium away from synthesis. uni-pannon.hunih.gov Therefore, controlling water activity, often by using desiccants like molecular sieves, is a determinant factor for achieving high conversion rates. nih.gov

Reaction Temperature: Temperature significantly affects both enzyme activity and substrate solubility. mdpi.com Each enzyme has an optimal temperature for maximum activity, beyond which thermal denaturation occurs. nih.gov For the synthesis of glucose lauric ester using an Aspergillus niger lipase, the optimal temperature was found to be 56°C. mdpi.com In another study on fructose (B13574) fatty acid ester synthesis, the optimal temperature was 57.2°C. nih.gov

Substrate Molar Ratio: The molar ratio of the glycosyl donor to the acceptor can strongly influence the reaction kinetics and final yield. nih.gov An excess of one substrate may be required to drive the reaction forward, though a very large excess can sometimes inhibit enzyme activity. uni-pannon.hu In the synthesis of glucose stearate, a sugar-to-acid molar ratio of 2.5:1 was found to be optimal. uni-pannon.hu

The table below summarizes the impact of various optimized parameters on the synthesis of related sugar esters and alkyl glucosides.

Microbial Synthesis Pathways for Octanoyl-D-glucopyranoside

The de novo synthesis of octanoyl-D-glucopyranoside from simple carbon sources like glucose using engineered microorganisms represents a frontier in biocatalysis. This approach involves constructing a synthetic metabolic pathway within a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce the target molecule in a consolidated bioprocess. While direct microbial production of this specific compound is not yet widely reported, a plausible pathway can be designed by combining established metabolic engineering modules.

Synthesis of the Octanoyl Moiety: The host's native fatty acid synthesis (FAS) pathway is the starting point. nih.gov In bacteria like E. coli, FAS proceeds via cycles of elongation where intermediates are bound to an acyl carrier protein (ACP). nih.gov To produce octanoic acid or its activated form, octanoyl-CoA, the pathway must be engineered to halt elongation after the C8 stage. This can be achieved by introducing a specific acyl-ACP thioesterase that preferentially cleaves octanoyl-ACP. Alternatively, in yeast, a mutant fatty acid synthase (FAS) complex can be expressed that prematurely releases octanoyl-CoA. researchgate.net

Synthesis of the Glycosyl Donor: The microbial host naturally produces activated sugar donors from the glucose feedstock. A common and versatile donor for glycosylation is UDP-glucose (uridine diphosphate (B83284) glucose), which is synthesized from glucose-1-phosphate and UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase.

Glycosylation: This final, crucial step involves the enzymatic transfer of the glucose moiety from the activated donor (UDP-glucose) to an acceptor. The acceptor could be octanoic acid itself or 1-octanol if the pathway is further engineered to include a carboxylic acid reductase (CAR). researchgate.netsci-hub.se A heterologous glycosyltransferase (GT) enzyme with specificity for the chosen acceptor must be introduced into the host. Such GTs are diverse and can be sourced from various organisms, including plants and other bacteria. nih.gov The selection or engineering of a GT with high activity and regioselectivity is paramount for achieving high yields of the desired octanoyl-D-glucopyranoside product.

The table below outlines a potential engineered microbial pathway.

Advanced Analytical and Spectroscopic Characterization of Octanoyl D Glucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Octanoyl-D-glucopyranoside Derivatives

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including carbohydrate derivatives like octanoyl-D-glucopyranoside. Both one-dimensional and two-dimensional NMR techniques are employed to determine the connectivity and stereochemistry of these compounds.

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional ¹H and ¹³C NMR spectroscopy provides critical information about the chemical environment of individual protons and carbons within the octanoyl-D-glucopyranoside molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For instance, in methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside, the introduction of the octanoyl group at the C-2 position leads to a downfield shift of the corresponding proton (H-2) to approximately δ 4.72. dergipark.org.tr The protons of the octanoyl chain itself present characteristic signals, including multiplets for the methylene (B1212753) protons and a triplet for the terminal methyl group. dergipark.org.tr The anomeric proton's chemical shift and its coupling constant (J-value) are particularly important for determining the α- or β-configuration of the glycosidic bond. researchgate.net A large coupling constant (around 7.8 Hz) for the anomeric proton is indicative of a β-configuration. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. The carbonyl carbon of the octanoyl ester group typically resonates in the downfield region of the spectrum (e.g., around δ 173.4-172.2). acgpubs.org The carbons of the glucopyranose ring appear in the range of approximately δ 60-105, with the anomeric carbon (C-1) being the most downfield of the ring carbons. researchgate.netresearchgate.net The attachment of the octanoyl group influences the chemical shifts of the adjacent carbons in the glucose unit. chemguide.co.uk For example, in acylated glucose derivatives, the carbon signals of the sugar moiety are found at specific chemical shifts, such as C-1' (δ 102.2), C-2' (δ 74.5), C-3' (δ 77.5), C-4' (δ 71.3), C-5' (δ 74.8), and C-6' (δ 64.8). researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Octanoyl-D-glucopyranoside Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Anomeric H-1 | ~4.49 (d, J=7.8 Hz) | ~102.2 | researchgate.net |

| H-2 | ~4.72 (dd) | ~74.5 | dergipark.org.trresearchgate.net |

| H-3 | ~3.99 (dd) | ~77.5 | researchgate.net |

| H-4 | ~71.3 | researchgate.net | |

| H-5 | ~74.8 | researchgate.net | |

| H-6a, H-6b | ~5.27, ~3.82 | ~64.8 | researchgate.net |

| Carbonyl (C=O) | ~172.2-173.4 | acgpubs.org | |

| Octanoyl CH₂ | ~1.28-2.32 (m) | dergipark.org.tr | |

| Octanoyl CH₃ | ~0.88 (t) | dergipark.org.tr |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. mnstate.edu HMBC reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu

Vibrational Spectroscopy for Functional Group Analysis of Octanoyl-D-glucopyranoside Esters

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. mpg.demdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of an octanoyl-D-glucopyranoside ester displays characteristic absorption bands corresponding to its constituent functional groups. The most prominent bands include:

O-H Stretching: A broad absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups on the glucopyranose ring. ekb.eg The disappearance or reduction in the intensity of this band upon acylation can confirm the esterification of the hydroxyl groups. growingscience.com

C=O Stretching: A sharp, strong absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) group of the octanoyl ester. acgpubs.orgekb.eg For example, a band at 1732 cm⁻¹ confirms the presence of the hexanoyl group in a related compound. growingscience.com

C-H Stretching: Absorption bands in the range of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic octanoyl chain and the glucopyranose ring.

C-O Stretching: The C-O stretching vibrations of the ester and the ether linkages typically appear in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Octanoyl-D-glucopyranoside Esters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) | ekb.eg |

| Carbonyl (C=O) | Stretching | 1700 - 1750 (sharp, strong) | acgpubs.orgekb.eg |

| Alkane (C-H) | Stretching | 2850 - 3000 | |

| Ester/Ether (C-O) | Stretching | 1000 - 1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of Octanoyl-D-glucopyranoside

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. miamioh.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate determination of the molecular mass of octanoyl-D-glucopyranoside and its derivatives, often with a precision of several decimal places. nih.govnih.gov This high accuracy enables the confident determination of the elemental composition of the molecule.

In HRESIMS, the molecule is typically observed as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or an ammoniated adduct [M+NH₄]⁺ in the positive ion mode. nih.gov For octanoyl β-D-glucopyranoside (C₁₄H₂₈O₆), the expected monoisotopic mass is 292.1886 g/mol . nih.govnih.gov

Fragmentation analysis in MS/MS experiments provides further structural information. The glycosidic bond is often cleaved, resulting in fragment ions corresponding to the glucose moiety and the octanoyl-aglycone portion. The loss of the glucose unit (a neutral loss of 162 Da) is a common fragmentation pathway for glycosides. mdpi.com Further fragmentation of the octanoyl chain can also be observed. For instance, in the analysis of related glycosides, the loss of a glucose residue from a parent ion is a characteristic fragmentation pattern. nih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for the separation and quantification of octanoyl-D-glucopyranoside from reaction mixtures, commercial preparations, and biological matrices. High-performance liquid chromatography (HPLC) stands out as a primary tool due to its high resolution, sensitivity, and reproducibility. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently utilized method for the analysis of alkyl glycosides like octanoyl-D-glucopyranoside. nih.gov This technique separates molecules based on their hydrophobicity, with the nonpolar octanoyl chain of the molecule interacting with the nonpolar stationary phase.

Detailed research findings indicate that a reproducible quantitative analysis of octyl-β-D-glucopyranoside can be achieved using an RP-HPLC system. nih.govresearchgate.net The separation of alkyl glycoside homologues and oligomers is often accomplished using a gradient elution with a mobile phase consisting of methanol (B129727) and water. researchgate.netresearchgate.net To enhance the selectivity of the separation, a three-component mobile phase of acetonitrile, methanol, and water can also be employed. researchgate.net

Due to the lack of a strong UV chromophore in the octanoyl-D-glucopyranoside molecule, detection is often performed using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). nih.govresearchgate.net For more detailed structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS), which allows for the determination of the alkyl chain length and the degree of oligomerization. nih.gov

Table 1: Typical HPLC Parameters for the Analysis of Alkyl Glycosides

| Parameter | Typical Conditions |

| Stationary Phase | C18 or other reversed-phase columns researchgate.netecetoc.org |

| Mobile Phase | Gradient of methanol and water researchgate.netresearchgate.net or acetonitrile, methanol, and water researchgate.net |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min |

| Detector | Refractive Index Detector (RID) nih.gov, Evaporative Light Scattering Detector (ELSD) researchgate.net, or Mass Spectrometry (MS) nih.gov |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry. This technique is paramount for the absolute configuration determination of chiral molecules like octanoyl-D-glucopyranoside. nih.govnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The absolute configuration can be established through the anomalous scattering of X-rays by the atoms in the crystal. nih.gov This effect, particularly when heavier atoms are present, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). nih.gov

Table 2: Crystallographic Data for Octyl α-D-glucopyranoside Monohydrate

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₆·H₂O | Current time information in Bangkok, TH. |

| Crystal System | Monoclinic | Current time information in Bangkok, TH. |

| Space Group | C2 | Current time information in Bangkok, TH. |

| a (Å) | 17.896(2) | Current time information in Bangkok, TH. |

| b (Å) | 5.154(1) | Current time information in Bangkok, TH. |

| c (Å) | 18.303(2) | Current time information in Bangkok, TH. |

| **β (°) ** | 90.30(1) | Current time information in Bangkok, TH. |

| Z | 4 | Current time information in Bangkok, TH. |

Applications and Research Areas in Chemical Biology and Biochemistry Involving Octanoyl D Glucopyranoside

Enzyme Activity Modulation and Substrate Interactions of Octanoyl-D-glucopyranoside

Role as Substrate in Specific Enzymatic Reactions

Octanoyl-D-glucopyranoside and its derivatives can serve as substrates in various enzymatic reactions. For instance, lipoyl synthase (LS) is an enzyme that catalyzes the insertion of two sulfur atoms into an octanoyl chain. acs.org While the natural substrate is an octanoyl-protein, studies have utilized octanoyl-containing peptides to investigate the enzyme's mechanism. acs.org Research using a deuterated octanoyl substrate, [8,8,8-²H₃]-octanoyl-lysyl-containing peptide, has provided evidence for a cross-linked enzyme-substrate intermediate during catalysis. acs.org

In the context of glycosidases, β-D-glucopyranosides are recognized as substrates for β-glucosidase (E.C. 3.2.1.21). thermofisher.com The enzymatic hydrolysis of these substrates is a key reaction in various biological processes.

Furthermore, the enzymatic synthesis of sugar fatty acid esters, such as methyl 6-O-octanoyl-α-D-glucopyranoside, has been demonstrated. tudublin.ie This highlights the role of glucopyranoside derivatives as substrates for esterification reactions, often catalyzed by lipases.

Investigation of Enzyme Inhibition Potential by Octanoyl-D-glucopyranoside

Derivatives of octanoyl-D-glucopyranoside have been investigated for their potential to inhibit enzyme activity. For example, phloretin (B1677691) 4'-O-(6''-O-octanoyl)-α-D-glucopyranoside has demonstrated inhibitory effects on yeast hexokinase. researchgate.net This compound showed the highest inhibition among several assayed compounds, with a calculated inhibition constant (Ki) for glucose of 22.1 ± 0.4 μM. researchgate.net

In another study, 2-acetamido-2-deoxy-6-O-octanoyl-D-glucono-1,5-lactone, a derivative of octanoyl-D-glucopyranoside, was found to inhibit bovine β-N-acetylglucosaminidase with a Ki of 6.5 µM. researchgate.net However, it did not show inhibitory activity against Serratia marcescens chitobiase or hen egg-white lysozyme. researchgate.net These findings underscore the specificity of enzyme inhibition by these compounds.

The following table summarizes the inhibitory activity of selected octanoyl-D-glucopyranoside derivatives:

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Phloretin 4'-O-(6''-O-octanoyl)-α-D-glucopyranoside | Yeast Hexokinase | 22.1 ± 0.4 μM | researchgate.net |

| 2-acetamido-2-deoxy-6-O-octanoyl-D-glucono-1,5-lactone | Bovine β-N-acetylglucosaminidase | 6.5 µM | researchgate.net |

Octanoylation Reactions Catalyzed by Acyltransferases

Octanoylation, the addition of an octanoyl group, is a crucial post-translational modification for certain proteins, most notably ghrelin. plos.orgsemanticscholar.org This reaction is catalyzed by a specific membrane-bound O-acyltransferase known as ghrelin O-acyltransferase (GOAT). pnas.orgpnas.org GOAT specifically transfers an octanoyl group from octanoyl-CoA to the serine-3 residue of the ghrelin peptide. pnas.org This modification is essential for ghrelin's biological activity, including its role in regulating hunger and energy homeostasis. plos.orgpnas.org

Research has shown that the ghrelin cell can directly sense and utilize medium-chain fatty acids, like octanoic acid, for the octanoylation of ghrelin. plos.orgsemanticscholar.org Studies using ghrelinoma cell lines have demonstrated that the addition of octanoic acid to the culture medium increases the secretion of octanoylated ghrelin in a concentration-dependent manner. plos.orgsemanticscholar.org

The enzymatic acylation of other molecules, such as cyanidin-3-glucoside, with octanoyl groups has also been explored. nih.gov Lipases can be used to catalyze the transesterification of cyanidin-3-glucoside with fatty acid esters to produce compounds like cyanidin-3-(6″-n-octanoyl)-glucoside. nih.gov This modification has been shown to improve the stability of the parent molecule. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Investigations of Octanoyl D Glucopyranoside

Molecular Modeling and Dynamics Simulations for Octanoyl-D-glucopyranoside and its Complexes

Computational methods provide powerful insights into the molecular behavior of surfactants like Octanoyl-D-glucopyranoside, bridging the gap between chemical structure and functional properties. Through molecular modeling and dynamics simulations, researchers can visualize and analyze the interactions, stability, and aggregation of this compound at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is instrumental in drug discovery and for understanding the inhibitory potential of molecules. For n-octyl β-D-glucopyranoside (OBG) and its derivatives, docking studies have been employed to evaluate their binding affinities against various protein targets.

Research has shown that OBG and its esters exhibit moderate binding affinities with several proteins. unimas.my For instance, in a study involving the SARS-CoV-2 main protease (PDB ID: 6LU7), an acetate (B1210297) ester of OBG showed a binding affinity of -5.8 kcal/mol, slightly better than the parent OBG (-5.5 kcal/mol). unimas.my Against a fungal protein, urate oxidase from Aspergillus flavus (PDB ID: 1R51), acetate and isovalerate esters of OBG demonstrated good binding affinities of -6.4 kcal/mol and -6.1 kcal/mol, respectively. unimas.my These docking results suggest that the incorporation of ester groups can influence binding potential. unimas.my

Further studies on other glucopyranoside esters have reinforced these findings. An octanoyl glucopyranoside derivative, when docked against lanosterol (B1674476) 14-α-demethylase (CYP51) from Candida albicans (PDB ID: 5V5Z), a key fungal enzyme, showed a binding affinity of -6.1 kcal/mol. physchemres.org In some cases, ester derivatives have shown higher binding affinities than standard drugs like fluconazole (B54011) (-7.3 kcal/mol). physchemres.org Molecular docking has also revealed that certain novel esters of OBG may act as competitive inhibitors of lanosterol 14-alpha demethylase. nih.gov Beyond enzyme inhibition, n-octyl-β-D-glucopyranoside itself has been identified as binding within a hydrophobic pocket of the dengue virus envelope protein and acting as an inhibitor at the S2 substrate site of the leucine (B10760876) transporter (LeuT). nih.govpnas.org

| Ligand | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| n-Octyl β-D-glucopyranoside (OBG) | SARS-CoV-2 Main Protease | 6LU7 | -5.5 | unimas.my |

| OBG Acetate Ester | SARS-CoV-2 Main Protease | 6LU7 | -5.8 | unimas.my |

| OBG Acetate Ester | Urate Oxidase (Aspergillus flavus) | 1R51 | -6.4 | unimas.my |

| OBG Isovaleroate Ester | Urate Oxidase (Aspergillus flavus) | 1R51 | -6.1 | unimas.my |

| Octanoyl Glucopyranoside Derivative | Lanosterol 14-α-demethylase (C. albicans) | 5V5Z | -6.1 | physchemres.org |

| Lauroyl Glucopyranoside Derivative | Lanosterol 14-α-demethylase (C. albicans) | 5V5Z | -8.2 | physchemres.org |

| Fluconazole (Standard) | Lanosterol 14-α-demethylase (C. albicans) | 5V5Z | -7.3 | physchemres.org |

Molecular dynamics (MD) simulations provide a temporal dimension to molecular modeling, allowing for the analysis of the dynamic behavior and conformational stability of molecules and their complexes in a simulated environment. dost.gov.phphyschemres.org All-atom MD simulations have been performed to characterize the structural behavior of n-octyl-β-D-glucopyranoside (OG) and its aggregates. nih.gov These simulations reveal the stability of binding patterns and conformational changes over time. dost.gov.ph For example, MD simulations were used to confirm the stable binding of potential inhibitors to the dengue virus envelope protein. nih.gov

Comparative MD simulations of n-octyl-β-d-glucopyranoside (β-C8Glc) and its stereoisomer n-octyl-β-d-galactopyranoside (β-C8Gal) micelles have been conducted to understand how stereochemistry affects glycolipid properties. acs.orgnih.gov These simulations, running for periods such as 13 nanoseconds, show that β-d-glucosyl headgroups are significantly more solvated by water, particularly at the equatorial O4 oxygen, compared to their galactose counterparts. acs.org This difference in solvent interaction is a key distinction in their microscopic behavior. acs.org The stability of secondary protein structures, which is often maintained by hydrogen bonds, can be analyzed in detail using MD simulations. mdpi.com Such analyses have been crucial in understanding the conformational stability of large, complex systems like the fully glycosylated spike protein of SARS-CoV-2. nih.gov

As a surfactant, Octanoyl-D-glucopyranoside self-assembles into micelles in aqueous solutions above a certain concentration. MD simulations are a key tool for investigating the structure and behavior of these aggregates at an atomic level. nih.gov All-atom simulations have successfully characterized the structural behavior of n-octyl-β-D-glucopyranoside (OG) micelles under equilibrium conditions. nih.gov

These simulations, consistent with small-angle neutron scattering experiments, indicate that OG micelles are more likely to be non-spherical. nih.gov The average shape calculated from simulations is often a prolate ellipsoid, although temporary shape changes can occur. nih.govresearchgate.net The micelle surface is described as rough and partially elongated. nih.gov Comparative simulations between OG (β-C8Glc) and its galactose equivalent (β-C8Gal) show that the micelles have similar shapes, sizes, and degrees of exposed alkyl chain surface area. acs.orgnih.gov

A significant finding from these simulations is the orientation of the headgroups at the micelle-water interface. Radial distribution functions show that the hydroxyl oxygen atoms of OG are pointed outwards at the hydrophilic/hydrophobic interface, allowing them to form hydrogen bonds with water molecules and effectively hydrate (B1144303) the micelle surface. nih.gov The simulations also predict differences in hydrogen bonding based on headgroup stereochemistry, which may contribute to different physical properties of the surfactants. acs.org

Analysis of Conformational Stability and Binding Patterns via Molecular Dynamics Simulations

Quantum Chemical Calculations for Octanoyl-D-glucopyranoside Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has been applied to n-octyl-β-d-glucopyranoside (OBG) and its derivatives to optimize their geometry and analyze electronic effects. unimas.myresearchgate.net DFT optimization studies have indicated that OBG and its esters exist in a stable 4C1 conformation with C1 symmetry. unimas.myresearchgate.net

DFT calculations are also used to determine various chemical reactivity parameters and to understand the nature of intramolecular hydrogen bonds. unimas.myresearchgate.net For instance, DFT has been used to investigate the electronic effects related to the orientation of hydroxyl groups in the glucopyranoside ring. researchgate.net Furthermore, analyses of the molecular electrostatic potential (MEP), derived from DFT calculations, provide insights into the charge distribution and reactive sites of the molecule. growingscience.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Δԑ), is a critical parameter. A smaller gap generally implies higher chemical reactivity. wuxibiology.com

For glucopyranosides, computational studies have shown that the addition of ester groups to the sugar core decreases the HOMO-LUMO gap. unimas.myresearchgate.net One study found that while a parent glucopyranoside had a HOMO-LUMO gap of approximately 8.3 eV, its ester derivatives had a lower and nearly similar gap of around 6.5 eV. physchemres.org This suggests that the ester derivatives have lower hardness and higher softness, which may contribute to their higher reactivity and binding affinity with proteins and enzymes. physchemres.org This observation is consistent across multiple studies, which conclude that the lower HOMO-LUMO gap in ester derivatives indicates good chemical reactivity, a fact later confirmed by molecular docking results showing moderate to good binding affinities. unimas.myphyschemres.org

| Compound Type | Approximate HOMO-LUMO Gap (eV) | Implication | Source |

|---|---|---|---|

| Parent Glucopyranoside | ~8.3 | Lower Reactivity | physchemres.org |

| Glucopyranoside Esters | ~6.5 | Higher Reactivity | physchemres.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, which is crucial for understanding its chemical reactivity and intermolecular interactions. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgresearcher.life

In the context of octanoyl-D-glucopyranoside and its derivatives, MEP analysis helps to identify the sites most likely to be involved in interactions with biological targets. The MEP is calculated based on the principles of quantum mechanics, and the resulting potential is then mapped onto a surface of constant electron density. uni-muenchen.de Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. uni-muenchen.deresearcher.life

For octanoyl-D-glucopyranoside derivatives, MEP studies have been conducted to understand their reactivity. growingscience.comdergipark.org.tr For instance, in acylated rhamnopyranosides, a related class of compounds, MEP analysis showed that the distribution of electrostatic potential is influenced by the position of acyl groups. dergipark.org.tr This information is vital for predicting how these molecules will interact with the active sites of enzymes or receptors. The MEP analysis of methyl α-D-glucopyranoside derivatives has also been used to illustrate partial atomic charges and predict reactive sites. The MEP map provides a visual representation of how different geometries could interact with other molecules. scirp.org

Structure-Activity Relationship (SAR) Elucidation for Octanoyl-D-glucopyranoside Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. For octanoyl-D-glucopyranoside derivatives, SAR investigations have primarily focused on their antimicrobial properties. researchgate.netnih.govtrendscarbo.comresearchgate.net These studies systematically alter the chemical structure of the parent compound and evaluate the resulting changes in biological activity to identify key structural features responsible for their efficacy.

Research has shown that the antimicrobial activity of these carbohydrate fatty acid (CFA) derivatives is significantly influenced by their structural components, including the carbohydrate headgroup, the nature of the linkage (ester or ether), and the acyl chain. researchgate.net For example, studies on various glucopyranoside derivatives have demonstrated that the introduction of different acyl moieties can significantly enhance their antimicrobial activity compared to the parent carbohydrate. mdpi.comsemanticscholar.org The antimicrobial efficacy of synthesized compounds is often compared to known antimicrobial agents to gauge their potential. researchgate.net

The length and nature of the acyl chain attached to the glucopyranoside core are critical determinants of the biological activity of these derivatives. researchgate.net Several studies have systematically investigated the effect of varying the acyl chain length on antimicrobial efficacy.

It has been observed that the carbon chain length of the fatty acid ester is a crucial factor influencing the surface and antimicrobial properties of these compounds. ekb.eg For instance, in a study of carbohydrate fatty acid derivatives, the lauric ether of methyl α-D-glucopyranoside (a 12-carbon chain) showed a high growth-inhibitory effect, comparable to the commercial antimicrobial agent monolaurin. researchgate.net This suggests that an optimal chain length exists for maximizing antimicrobial activity.

Further research on acylated D-allose, a C-3 epimer of D-glucose, also highlighted the importance of the acyl chain. The introduction of unbranched alkyl chains was expected to enhance membrane permeability and biological activity. tandfonline.com In another study on methyl α-D-glucopyranoside derivatives, increasing the chain length of the acyl group was found to impact the electronic properties and stability of the molecules. growingscience.com The enzymatic acylation of dihydromyricetin (B1665482) with fatty acid vinyl esters of varying lengths (C8, C12, and C16) also demonstrated that the acyl chain length could be tailored to modify the physicochemical properties of the resulting glucosides. rsc.org

Substitutions on the acyl chain or the glucopyranoside ring can also modulate biological activity. The introduction of different functional groups can alter the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the pharmacophore of a class of compounds is a crucial step in rational drug design. For octanoyl-D-glucopyranoside analogs, computational methods like Petra/Osiris/Molinspiration (POM) bioinformatics are employed to identify these key pharmacophoric sites. nih.gov

These studies have led to the identification of specific pharmacophore sites, such as antifungal/antiviral (Oδ−----O'δ−) sites, in related glucoside derivatives. nih.govmdpi.complos.org The presence of such sites is believed to be crucial for the observed antimicrobial activity. For example, in a study of methyl α-D-glucopyranoside derivatives, POM investigations identified various antifungal/antiviral pharmacophore sites. nih.gov

The identification of these sites helps in understanding the mechanism of action at a molecular level and provides a blueprint for designing new analogs with improved potency and selectivity. The process often involves analyzing a series of active compounds to deduce the common structural features that are essential for their interaction with a specific biological target.

Influence of Acyl Chain Length and Substitutions on Biological Activity

In Silico Prediction of Pharmacokinetic Properties of Octanoyl-D-glucopyranoside and its Derivatives

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are computational methods used to predict the pharmacokinetic and toxicological properties of drug candidates early in the drug discovery process. These predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities before committing to expensive and time-consuming experimental studies.

For octanoyl-D-glucopyranoside and its derivatives, ADMET predictions have been performed to evaluate their potential as therapeutic agents. growingscience.comunimas.myresearchgate.net These studies utilize various software and web-based tools to calculate a range of physicochemical and pharmacokinetic parameters. For instance, in silico studies on acylated n-octyl glucopyranosides indicated that these compounds are potentially safe for use. growingscience.comunimas.myresearchgate.net

The ADMET profile of a compound is determined by a variety of factors, including its solubility, permeability, metabolic stability, and potential for toxicity. For example, predictions for some glucopyranoside derivatives have suggested that they are non-carcinogenic and have low toxicity. researchgate.net The predicted properties from these in silico studies provide valuable insights into the likely in vivo behavior of these compounds and guide the selection of the most promising candidates for further development.

Data Tables

Table 1: Investigated Derivatives of Octanoyl-D-glucopyranoside and Related Compounds

| Compound Name | Brief Description of Investigation | Reference(s) |

| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Synthesis, PASS, antibacterial, in silico ADMET, and DFT studies. | growingscience.com |

| Methyl α-D-glucopyranoside derivatives | Synthesis, antimicrobial, anticancer, DFT, molecular docking, and ADMET predictions. | researchgate.net |

| Acylated n-octyl β-D-glucopyranosides | Synthesis, PASS prediction, and ADMET studies. | unimas.my |

| Methyl 6-O-triphenylmethyl-α-D-glucopyranoside | Synthesis and characterization for further acylation. | nih.gov |

| Methyl 6-O-heptanoyl-2,3,4-tri-O-myristoyl-α-D-glucopyranoside | Synthesis, antimicrobial, and antibiofilm studies. | trendscarbo.com |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives | Synthesis, antimicrobial, molecular docking, and pharmacophore identification. | mdpi.com |

| Lauric ether of methyl α-D-glucopyranoside | Investigated for antibacterial activity against Listeria monocytogenes. | researchgate.net |

| 6-O-Stearoyl-α-D-glucopyranoside | Synthesis, PASS analysis, in vitro antimicrobial, and SAR study. | ekb.eg |

| Dihydromyricetin 4′-O-(6′′-O-octanoyl)-α-D-glucopyranoside | Enzymatic synthesis and effect on solubility and antioxidant activity. | rsc.org |

| 6-O-Octanoyl-D-allose | Production and biological activity on plant growth. | tandfonline.com |

| Methyl 2,3-di-O-octanoyl-α-D-glucopyranoside | Synthesis and characterization. | dergipark.org.tr |

| Phloretin (B1677691) 4′-O-(6′′-O-octanoyl)-α-D-glucopyranoside | Synthesis and inhibitory activity against hexokinase. | researchgate.net |

Table 2: Summary of In Silico and SAR Findings

| Study Focus | Key Findings | Reference(s) |

| MEP Mapping | MEP analysis helps identify reactive sites and understand intermolecular interactions of glucopyranoside derivatives. | growingscience.comdergipark.org.tr |

| SAR (Antimicrobial) | Antimicrobial activity is influenced by the carbohydrate headgroup, linkage type, and acyl chain. Acylation generally enhances activity. | researchgate.netmdpi.comsemanticscholar.org |

| Acyl Chain Length | Optimal acyl chain length (e.g., lauryl group) can maximize antimicrobial efficacy. Chain length affects physicochemical properties. | growingscience.comresearchgate.netrsc.org |

| Pharmacophore ID | Computational methods have identified key antifungal/antiviral pharmacophore sites (e.g., Oδ−----O'δ−) in glucoside analogs. | nih.govmdpi.complos.org |

| ADMET Prediction | In silico studies suggest that many octanoyl-D-glucopyranoside derivatives have favorable safety profiles (non-carcinogenic, low toxicity). | growingscience.comresearchgate.netunimas.myresearchgate.net |

Bioavailability and Drug-Likeness Predictions (e.g., POM Analysis)

In the early stages of drug discovery, computational methods are invaluable for predicting the pharmacokinetic properties of a molecule, thereby assessing its potential as a drug candidate. The analysis of bioavailability and drug-likeness provides critical insights into how a compound might be absorbed, distributed, metabolized, and excreted (ADME). For Octanoyl-D-glucopyranoside, these predictions are largely based on its fundamental physicochemical properties and their conformity to established models like Lipinski's Rule of Five. drugbank.comresearchgate.net

Physicochemical Properties for Drug-Likeness Assessment

The drug-like character of a compound is determined by a set of key physicochemical descriptors. These properties for Octanoyl-D-glucopyranoside have been computed and are summarized below. The molecular weight is 292.37 g/mol . nih.govnih.govsigmaaldrich.com The predicted octanol-water partition coefficient (XLogP3-AA), a measure of lipophilicity, is 1.4. nih.govnih.gov From its chemical structure, the number of hydrogen bond donors and acceptors can be determined. The molecule contains four hydroxyl groups, which act as hydrogen bond donors. The six oxygen atoms (four in the hydroxyl groups, one in the pyranose ring, and one in the glycosidic bond) function as hydrogen bond acceptors.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₈O₆ | nih.govsigmaaldrich.com |

| Molecular Weight (g/mol) | 292.37 | nih.govnih.govsigmaaldrich.com |

| XLogP3-AA (Lipophilicity) | 1.4 | nih.govnih.gov |

| Hydrogen Bond Donors | 4 | Calculated from structure |

| Hydrogen Bond Acceptors | 6 | Calculated from structure |

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for a chemical compound to be an orally active drug in humans. drugbank.com The rule establishes that a molecule is more likely to be orally bioavailable if it meets a specific set of criteria. researchgate.net An orally active drug typically has no more than one violation of these rules. drugbank.comresearchgate.net

The analysis of Octanoyl-D-glucopyranoside against these criteria is detailed below:

Molecular mass less than 500 Daltons: The molecular mass is 292.37 Da, which is well within the limit. nih.govnih.govsigmaaldrich.com

High lipophilicity (Log P) not greater than 5: The computed XLogP3-AA value is 1.4, satisfying this condition. nih.govnih.govsailife.com

No more than 5 hydrogen bond donors: The compound has 4 hydrogen bond donors, meeting the criterion.

No more than 10 hydrogen bond acceptors: The compound has 6 hydrogen bond acceptors, which is within the acceptable range.

As Octanoyl-D-glucopyranoside does not violate any of the four criteria, it demonstrates a strong profile for drug-likeness and a high probability of good oral bioavailability.

| Parameter | Rule | Compound Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 Da | 292.37 Da | Yes |

| Log P | ≤ 5 | 1.4 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 4 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 6 | Yes |

| Total Violations | 0 |

While specific Petra/Osiris/Molinspiration (POM) analyses for Octanoyl-D-glucopyranoside are not prominently available in the reviewed literature, the fundamental analysis based on Lipinski's rules constitutes a core component of such predictive evaluations. The results strongly suggest that the compound possesses favorable physicochemical characteristics for development as an orally administered therapeutic agent.

Q & A

Q. How can Octanoyl-D-glucopyranoside be quantitatively detected in complex mixtures?

The phenol-sulfuric acid colorimetric method is widely used for detecting sugars and their derivatives. For Octanoyl-D-glucopyranoside, this involves reacting the compound with phenol and concentrated sulfuric acid, producing a stable orange-yellow color proportional to its concentration. Absorbance is measured at 490 nm, with calibration against standard solutions. This method is sensitive to submicrogram quantities and can be combined with chromatography for polysaccharide analysis .

Q. What are the key safety protocols for handling Octanoyl-D-glucopyranoside in laboratory settings?

Safety measures include wearing gloves and eye protection due to risks of skin/eye irritation. Inhalation exposure should be minimized using fume hoods. In case of contact, rinse affected areas with water for 15 minutes and seek medical attention. Storage should be in cool, dry conditions away from oxidizers. Dispose of waste via approved chemical disposal protocols .

Q. What are the foundational steps for synthesizing Octanoyl-D-glucopyranoside derivatives?

Direct acylation is a common technique, where the hydroxyl group of D-glucopyranoside reacts with octanoyl chloride in the presence of a base (e.g., pyridine). Reaction conditions (temperature, solvent polarity, and molar ratios) must be optimized to control regioselectivity. Characterization typically involves NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between Octanoyl-D-glucopyranoside derivatives and viral proteases?

Molecular docking software (e.g., AutoDock Vina) is used to simulate binding affinities and interaction modes. For example, hexanoylated derivatives of Octanoyl-D-glucopyranoside have been docked into the active site of COVID-19 proteases (e.g., Mpro). Key parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. Results are validated via comparative analysis with known inhibitors and in vitro enzymatic assays .

Q. What methodologies resolve contradictions in structural data for acylated glucopyranoside derivatives?

Conflicting NMR or crystallography data can arise from dynamic conformational changes or solvent effects. Strategies include:

Q. How do structural modifications (e.g., acyl chain length) impact the surfactant properties of Octanoyl-D-glucopyranoside?

Branched chains (e.g., ethylhexyl derivatives) enhance micelle stability compared to linear chains (octyl or decyl) due to reduced critical micelle concentration (CMC). Techniques like dynamic light scattering (DLS) measure micelle size, while surface tension assays quantify CMC. Longer chains increase hydrophobicity but may reduce solubility, requiring solvent optimization .

Q. What experimental designs are optimal for studying glycosylation kinetics in Octanoyl-D-glucopyranoside?

Time-course experiments with TLC or HPLC monitoring track reaction progress. Variables include:

- Catalyst selection : Enzymatic (β-glucosidase) vs. chemical (Lewis acids).

- Temperature : Elevated temperatures (50–70°C) accelerate reaction rates.

- Protecting groups : Temporary groups (e.g., acetyl) to direct regioselectivity. Kinetic parameters (k, activation energy) are derived via Arrhenius plots .

Q. How can Octanoyl-D-glucopyranoside enhance drug delivery systems?

Its amphiphilic nature enables micelle formation for encapsulating hydrophobic drugs. Methods include:

- Encapsulation efficiency assays : UV-Vis or fluorescence spectroscopy.

- In vitro release studies : Dialysis membranes under physiological conditions (pH 7.4, 37°C).

- Cytotoxicity testing : MTT assays on cell lines to confirm biocompatibility .

Data Analysis & Validation

Q. How should researchers address variability in bioactivity data across studies?

Standardize assay conditions (e.g., cell lines, incubation times) and use internal controls (e.g., reference compounds like curculigoside). Statistical tools (ANOVA, Bland-Altman plots) identify outliers, while meta-analyses reconcile discrepancies across datasets .

Q. What computational tools validate the stability of Octanoyl-D-glucopyranoside-protein complexes?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess complex stability over 100+ ns trajectories. Metrics include root-mean-square deviation (RMSD), hydrogen bond persistence, and free energy landscapes (MM-PBSA calculations). Cross-validate with experimental techniques like SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.